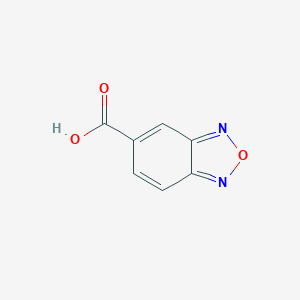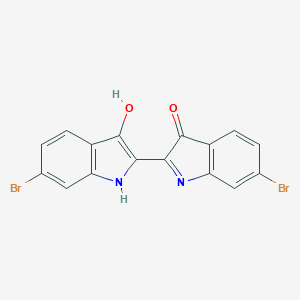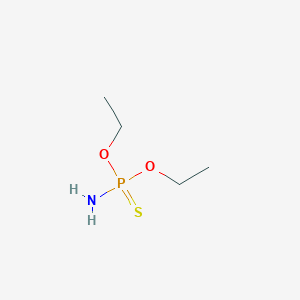
O,O-Diethyl phosphoramidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diethyl phosphoramidothioate, also known as Diethyl Phosphoramidothioate (DEP), is a chemical compound used in scientific research as a pesticide and a precursor to other chemicals. It is a colorless to light yellow liquid with a pungent odor and is highly toxic if ingested or inhaled. The chemical formula of DEP is C4H11NO2PS.
Wirkmechanismus
DEP acts as an acetylcholinesterase inhibitor, which means it blocks the action of the enzyme acetylcholinesterase. This enzyme breaks down the neurotransmitter acetylcholine, which is responsible for transmitting nerve impulses. By blocking the action of acetylcholinesterase, DEP causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This can lead to convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DEP depend on the dose and the duration of exposure. In high doses, DEP can cause convulsions, respiratory failure, and death. In lower doses, DEP can cause symptoms such as nausea, vomiting, diarrhea, and abdominal pain. Chronic exposure to DEP can lead to long-term health effects such as neurological damage and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DEP is a useful tool in scientific research as a pesticide and a precursor to other chemicals. It is relatively easy to synthesize and has a wide range of applications. However, DEP is highly toxic and requires careful handling to avoid exposure. It is also difficult to dispose of safely, as it is a hazardous waste.
Zukünftige Richtungen
There are many potential future directions for research on DEP. One area of interest is the development of new pesticides that are more effective and less harmful to the environment. Another area of research is the study of the long-term health effects of chronic exposure to DEP. Additionally, there is interest in the development of new methods for the safe disposal of DEP and other hazardous chemicals.
Synthesemethoden
DEP can be synthesized by reacting diethyl phosphorochloridothioate with ammonia. The reaction yields DEP and ammonium chloride as a byproduct. The synthesis of DEP is an important step in the production of other chemicals such as insecticides and herbicides.
Wissenschaftliche Forschungsanwendungen
DEP is widely used in scientific research as a pesticide and a precursor to other chemicals. It is used to study the effects of pesticides on the environment and to develop new pesticides that are more effective and less harmful to the environment. DEP is also used in the synthesis of other chemicals such as insecticides, herbicides, and fungicides.
Eigenschaften
CAS-Nummer |
17321-48-1 |
|---|---|
Molekularformel |
C4H12NO2PS |
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
[amino(ethoxy)phosphinothioyl]oxyethane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H2,5,9) |
InChI-Schlüssel |
LAGRCNJEUAJJQC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N)OCC |
Kanonische SMILES |
CCOP(=S)(N)OCC |
Andere CAS-Nummern |
17321-48-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




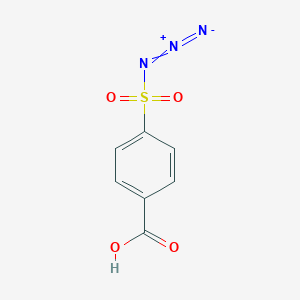
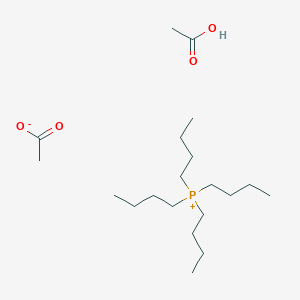
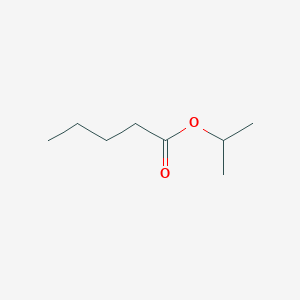
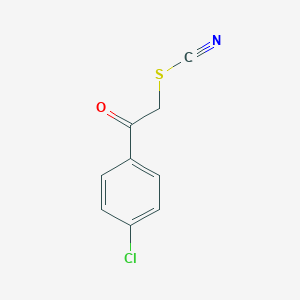


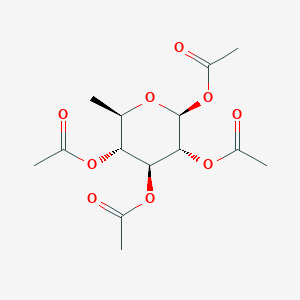
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)


![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
